molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No. B1287547
Key on ui cas rn: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
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Patent
US08884046B2

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EDCl HOBt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]2[C:4]=1[C:5](=[O:15])C(=O)[NH:7]2.[OH-].[Na+].OO.CC[N:22]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1>>[NH2:7][C:8]1[CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([NH2:22])=[O:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(C(NC2=CC(=C1)OC)=O)=O
Name
carboxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
EDCl HOBt
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl.C=1C=CC2=C(C1)N=NN2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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